4-Bromophenyl chloroacetate 4-Bromophenyl chloroacetate
Brand Name: Vulcanchem
CAS No.: 36559-93-0
VCID: VC1970336
InChI: InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2
SMILES: C1=CC(=CC=C1OC(=O)CCl)Br
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol

4-Bromophenyl chloroacetate

CAS No.: 36559-93-0

Cat. No.: VC1970336

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

4-Bromophenyl chloroacetate - 36559-93-0

Specification

CAS No. 36559-93-0
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
IUPAC Name (4-bromophenyl) 2-chloroacetate
Standard InChI InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2
Standard InChI Key IIGDPPSONJMDRQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC(=O)CCl)Br
Canonical SMILES C1=CC(=CC=C1OC(=O)CCl)Br

Introduction

Chemical Identity and Structure

4-Bromophenyl chloroacetate is an organic compound characterized by a para-brominated phenyl ring connected to a chloroacetate group through an ester linkage. The compound features both bromine and chlorine atoms, contributing to its unique reactivity and making it a versatile building block in organic synthesis.

Basic Chemical Information

The compound is identified by several key parameters as detailed in Table 1:

Table 1: Chemical Identity Parameters of 4-Bromophenyl Chloroacetate

ParameterValue
CAS Number36559-93-0
Molecular FormulaC₈H₆BrClO₂
Molecular Weight249.49 g/mol
IUPAC Name(4-bromophenyl) 2-chloroacetate
Standard InChIInChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2
Standard InChIKeyIIGDPPSONJMDRQ-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1OC(=O)CCl)Br

Structural Characteristics

The structure of 4-bromophenyl chloroacetate includes several key features:

  • A para-substituted phenyl ring with bromine at the 4-position

  • An ester linkage connecting the phenyl ring to the chloroacetate group

  • A chloromethyl moiety that serves as a reactive site for nucleophilic substitution reactions

  • Two hydrogen bond acceptors and no hydrogen bond donors

  • One aromatic ring and two rotatable bonds

Physical and Chemical Properties

4-Bromophenyl chloroacetate possesses distinctive physical and chemical properties that influence its behavior in reactions and determine its applications in research and industrial contexts.

Chemical Reactivity

The reactivity of 4-bromophenyl chloroacetate is dictated by its functional groups:

  • The chloroacetate group contains a reactive chloromethyl moiety susceptible to nucleophilic substitution reactions

  • The ester linkage can undergo hydrolysis under acidic or basic conditions

  • The bromine atom on the phenyl ring can participate in metal-catalyzed coupling reactions

These reactive sites make the compound valuable in organic synthesis for creating more complex molecules.

Synthesis and Preparation Methods

Several synthetic routes can be employed to prepare 4-bromophenyl chloroacetate, with the most common being the esterification of 4-bromophenol with chloroacetyl chloride.

Esterification with Chloroacetyl Chloride

This approach represents the most direct method for synthesizing the target compound:

Table 2: Esterification Reaction Parameters

ParameterConditions
Reactants4-Bromophenol + Chloroacetyl chloride
SolventDichloromethane
BaseTriethylamine
TemperatureInitial cooling to 0°C, then warming to room temperature
Reaction TimeApproximately 16 hours
PurificationWashing with dilute acid, silica gel filtration
Expected Yield>90%

This synthetic methodology can be inferred from similar reactions described for related compounds, such as the synthesis of N-(4-bromophenyl)-2-chloroacetamide .

Alternative Synthetic Approaches

Other potential synthetic routes include:

  • Direct esterification of 4-bromophenol with chloroacetic acid under acidic catalysis

  • Transesterification from other chloroacetate esters

  • Selective halogenation of 4-bromophenyl acetate

The choice of synthetic method often depends on the availability of starting materials, scale requirements, and specific purity needs for the intended application.

Chemical Reactions

4-Bromophenyl chloroacetate can participate in various chemical transformations due to its reactive functional groups.

Nucleophilic Substitution Reactions

The chloromethyl group is particularly susceptible to nucleophilic substitution:

  • With amines: Formation of corresponding acetamide derivatives

  • With thiols: Formation of thioether derivatives

  • With alcohols: Formation of ether linkages

  • With azides: Formation of azido compounds for click chemistry applications

These reactions typically proceed via an SN2 mechanism, with the chloride serving as a good leaving group.

Hydrolysis Reactions

Under appropriate conditions, the ester bond can be cleaved:

  • Basic hydrolysis: Yields 4-bromophenol and the sodium salt of chloroacetic acid

  • Acidic hydrolysis: Produces 4-bromophenol and chloroacetic acid

The susceptibility to hydrolysis must be considered when using this compound in synthetic schemes involving aqueous conditions.

Metal-Catalyzed Coupling Reactions

The bromine substituent on the aromatic ring makes this compound suitable for various palladium-catalyzed cross-coupling reactions:

  • Suzuki coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Heck coupling with alkenes

  • Stille coupling with organostannanes

These reactions expand the utility of 4-bromophenyl chloroacetate as a building block for constructing more complex molecular architectures.

Research Applications

4-Bromophenyl chloroacetate serves as a versatile intermediate in various research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research as a precursor to biologically active compounds:

Table 3: Pharmaceutical Research Applications

Application AreaPotential UseMechanism/Reference
Antimicrobial DevelopmentPrecursor to agents effective against both Gram-positive and Gram-negative bacteriaDerivatives show promising antimicrobial properties in turbidimetric evaluations
Anticancer ResearchBuilding block for compounds with antiproliferative activityDerivatives tested against cancer cell lines including MCF7 breast cancer cells
Structure-Activity Relationship StudiesVersatile scaffold for medicinal chemistry optimizationReactive sites allow systematic modification to enhance potency or selectivity

Synthetic Intermediate Applications

As a synthetic intermediate, 4-bromophenyl chloroacetate offers several advantages:

  • Dual functionalization with both bromine and chlorine atoms allows for selective and sequential transformations

  • The ester linkage provides a handle for further structural modifications

  • Its relatively stable nature allows for storage and handling under standard laboratory conditions

  • The compound can serve as a key building block in divergent synthesis strategies

Agricultural Research

Compounds structurally related to 4-bromophenyl chloroacetate have demonstrated potential in agricultural applications:

  • Herbicidal activity: Certain derivatives possess selective weed control properties

  • Plant growth regulation: Related structures have been investigated for effects on plant development

  • Agricultural formulation components: The lipophilic character makes it suitable for certain agricultural formulations

Comparison with Related Compounds

Understanding the relationship between 4-bromophenyl chloroacetate and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Table 4: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
4-Bromophenyl chloroacetate36559-93-0C₈H₆BrClO₂249.49Reference compound
4-Bromophenyl acetate1927-95-3C₈H₇BrO₂215.04No chlorine on acetate group
N-(4-Bromophenyl)-2-chloroacetamide2564-02-5C₈H₇BrClNO248.5Amide instead of ester
Methyl 2-(4-bromophenyl)-2-chloroacetate124573-93-9C₉H₈BrClO₂263.52Different arrangement of functional groups
[2-(4-Bromophenyl)-2-oxoethyl] 2-chloroacetate-C₁₀H₈BrClO₃291.52Additional carbonyl group

Structure-Property Relationships

The structural variations among these related compounds result in significant differences in their physical, chemical, and potentially biological properties:

  • 4-Bromophenyl acetate lacks the reactive chlorine atom, resulting in decreased reactivity toward nucleophilic substitution

  • N-(4-Bromophenyl)-2-chloroacetamide contains an amide bond rather than an ester, making it more resistant to hydrolysis and capable of hydrogen bonding

  • Methyl 2-(4-bromophenyl)-2-chloroacetate features a different arrangement of the functional groups, altering its reactivity profile

These differences highlight the importance of specific structural features in determining a compound's behavior and utility in various applications.

Future Research Directions

Based on the current understanding of 4-bromophenyl chloroacetate, several promising research directions emerge:

Medicinal Chemistry Applications

Future research could focus on:

  • Systematic exploration of derivatives for antimicrobial activity against resistant bacterial strains

  • Development of targeted anticancer agents using the compound as a synthetic starting point

  • Structure-activity relationship studies to optimize biological activities

  • Investigation of potential anti-inflammatory or antiviral properties of derivatives

Synthetic Methodology Development

Opportunities exist to enhance the synthetic utility of this compound:

  • Development of more environmentally friendly synthetic routes

  • Exploration of selective functionalization strategies

  • Application in flow chemistry for scalable production

  • Investigation of novel catalytic systems for cross-coupling reactions

Materials Science Applications

Potential applications in materials science could include:

  • Development of functional materials with tailored properties

  • Incorporation into polymeric systems as cross-linking agents

  • Application in the preparation of surface-modified materials

  • Exploration as components in photoreactive systems

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